tert-butyl 9-hydroxy-2-azadispiro[3.0.3^{5}.2^{4}]decane-2-carboxylate
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Overview
Description
Tert-butyl 9-hydroxy-2-azadispiro[3.0.3: {5}.2 {4}]decane-2-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of spiro compounds, which are known for their unique ring systems connected through a single atom. The presence of the tert-butyl group and hydroxyl group adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 9-hydroxy-2-azadispiro[3.0.3{5}.2{4}]decane-2-carboxylate typically involves multiple steps, starting with the formation of the core spiro structure. One common approach is the condensation of tert-butyl 2-oxo-3-azabicyclo[3.3.1]nonane-9-carboxylate with 1,5-dibromopentane, followed by reduction and cyclization reactions{6}.1{4}]dodecane-9 .... The reaction conditions often require careful control of temperature and the use of specific catalysts to ensure the desired product formation.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxyl group makes it susceptible to oxidation, while the tert-butyl group can influence the reactivity of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are still under exploration. its potential as a pharmacophore in drug design is promising due to its structural complexity and reactivity.
Medicine: Research into the medicinal properties of this compound is ongoing. It may have potential as a lead compound in the development of new therapeutic agents, particularly in areas such as anti-inflammatory or anticancer treatments.
Industry: In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The exact mechanism by which tert-butyl 9-hydroxy-2-azadispiro[3.0.3{5}.2{4}]decane-2-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. Further research is needed to elucidate its precise mechanism of action and identify its biological targets.
Comparison with Similar Compounds
Tert-butyl 2-oxo-9-azadispiro[3.1.5: {6}.1 {4}]dodecane-9-carboxylate
Tert-butyl 8-hydroxy-2-azadispiro[3.1.3: {6}.1 {4}]decane-2-carboxylate
Tert-butyl 2-hydroxy-9-azadispiro[3.1.5: {6}.1 {4}]dodecane-9-carboxylate
Uniqueness: Tert-butyl 9-hydroxy-2-azadispiro[3.0.3{5}.2{4}]decane-2-carboxylate stands out due to its specific structural features, such as the presence of the hydroxyl group at the 9-position and the tert-butyl group
Properties
CAS No. |
2763758-44-5 |
---|---|
Molecular Formula |
C14H23NO3 |
Molecular Weight |
253.3 |
Purity |
90 |
Origin of Product |
United States |
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